5-Fluoro-2-nitrobenzonitrile
Overview
Description
5-Fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is characterized by the presence of fluorine, nitro, and cyano functional groups. This compound is used in various chemical processes and serves as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-2-nitrobenzonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that nitration processes generally occur in the acid phase, where nitric acid provides nitronium ions once catalyzed by sulfuric acid . These nitronium ions in the acid phase attack aromatic substrates transported from the organic phase .
Biochemical Pathways
It’s known that fluorinated drugs can have a significant impact on various biochemical pathways . For instance, they can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Pharmacokinetics
The physicochemical properties of the compound suggest that it may have high gi absorption and could be bbb permeant . The lipophilicity of the compound, indicated by its Log Po/w values, suggests that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s important to note that the compound should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for nitration reactions, where it interacts with nitrating agents to form nitro derivatives. These interactions are crucial for the synthesis of compounds with potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cellular receptors or enzymes, leading to changes in the activity of signaling pathways that regulate cell growth, differentiation, and apoptosis. These effects can have significant implications for the development of new drugs and therapies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or proteins, inhibiting or activating their activity. For instance, the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for therapeutic applications. Studies in animal models provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, the compound may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of less toxic or more easily excreted metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of this compound is essential for optimizing its use in therapeutic applications and minimizing potential side effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells. For example, the compound may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
Preparation Methods
5-Fluoro-2-nitrobenzonitrile can be synthesized from 2-fluorobenzonitrile via nitration. . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Chemical Reactions Analysis
5-Fluoro-2-nitrobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.
Scientific Research Applications
5-Fluoro-2-nitrobenzonitrile is utilized in various scientific research applications:
Biology and Medicine: The compound is used in the synthesis of anti-tumor agents and other biologically active molecules.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Comparison with Similar Compounds
5-Fluoro-2-nitrobenzonitrile can be compared with other similar compounds such as:
2-Fluoro-5-nitrobenzonitrile: Similar in structure but with different positional isomerism.
2-Chloro-5-nitrobenzonitrile: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Bromo-5-nitrobenzonitrile: Contains a bromine atom, which also affects its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
5-fluoro-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEQYKYTIDJWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395992 | |
Record name | 5-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-78-0 | |
Record name | 5-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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